molecular formula C5H7N5O4S2 B12729420 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate CAS No. 6281-92-1

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate

Cat. No.: B12729420
CAS No.: 6281-92-1
M. Wt: 265.3 g/mol
InChI Key: FLNFWLBPIADEAA-UHFFFAOYSA-N
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Description

Properties

CAS No.

6281-92-1

Molecular Formula

C5H7N5O4S2

Molecular Weight

265.3 g/mol

IUPAC Name

6-amino-1,7-dihydropurine-2-thione;sulfuric acid

InChI

InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)

InChI Key

FLNFWLBPIADEAA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate typically involves two main stages:

This approach is consistent with the preparation of related thiopurines, where sulfur replaces oxygen in the purine ring, followed by salt formation to enhance solubility and stability.

Detailed Synthetic Procedure

While direct preparation protocols for this exact sulfate salt are limited in open literature, analogous thiopurine syntheses and sulfate salt formations provide a reliable framework:

Step Reagents & Conditions Description Outcome
1. Thiation of Purine Purine or purine derivative + sulfurizing agent (e.g., Lawesson’s reagent, phosphorus pentasulfide, or carbon disulfide) under controlled heating Replacement of the 2-oxo group with sulfur to form 2-thiopurine Formation of 2H-Purine-2-thione derivative
2. Sulfate Salt Formation Reaction of 2-thiopurine with sulfuric acid (H2SO4) in aqueous or alcoholic medium Neutralization and salt formation 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate salt

Example from Related Thiopurine Synthesis:

  • Carbon disulfide is used to introduce sulfur into heterocyclic precursors under mild heating (e.g., 40°C) in ethanol with base catalysis (KOH), followed by purification steps including washing and recrystallization.
  • Sulfate salt formation is achieved by neutralizing the thiopurine with sulfuric acid, yielding a stable sulfate salt with improved solubility.

Experimental Conditions and Yields

Parameter Typical Conditions Notes
Solvent Ethanol, water, or tetrahydrofuran (THF) Solvent choice depends on solubility and reaction step
Temperature 0°C to 50°C for thiation and salt formation Controlled to avoid decomposition
Reaction Time 3 to 8 hours Monitored by TLC or other analytical methods
Purification Recrystallization, washing with brine, drying over anhydrous sodium sulfate Ensures high purity
Yield Typically 60-90% for thiation steps Dependent on precursor and conditions

Research Findings and Analytical Data

  • Spectroscopic Confirmation : The thiation step is confirmed by characteristic mass spectrometry peaks (e.g., ESI-MS m/z for C5H5N5S) and melting point analysis.
  • Purity and Stability : Sulfate salt formation enhances compound stability and solubility, facilitating biological evaluation and pharmaceutical formulation.
  • Biological Relevance : Thiopurines prepared by these methods show significant biological activity, including anticancer properties, due to their incorporation into nucleic acids and disruption of replication.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Product Yield (%) Notes
Thiation of Purine Purine derivative, CS2, KOH, ethanol 40°C, 3 h 2H-Purine-2-thione derivative 60-70 Monitored by TLC, purified by recrystallization
Sulfate Salt Formation 2H-Purine-2-thione, H2SO4 Room temp, aqueous or alcoholic medium 2H-Purine-2-thione sulfate salt Quantitative Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
  • CAS Registry Number : 49722-97-6
  • Synonyms: 2-Thioadenine sulfate, NSC5932, EINECS 256-448-4, and others .
  • Molecular Formula : The parent compound (without sulfate) is C₅H₆N₅S, with the sulfate (SO₄²⁻) forming a salt .

Regulatory Status :

  • Listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) for manufacture or import .
  • Joint assessments by Environment and Climate Change Canada and Health Canada evaluate environmental and human health risks .

Structural Features :

  • Contains a purine core with a thione (-S) group at position 2 and an amino (-NH₂) group at position 4.
  • The sulfate counterion enhances solubility and stability .

Comparison with Structurally Similar Compounds

6-Thioguanine (6-TG)

  • IUPAC Name: 2-Amino-1,7-dihydro-6H-purine-6-thione
  • CAS Number : 154-42-7 .
  • Key Differences: Functional Groups: 6-TG has a thione (-S) at position 6 instead of position 2. Biological Use: Approved for leukemia treatment, unlike the sulfate derivative, which lacks documented therapeutic applications . Regulatory Status: Not on the NDSL, reflecting its established medical use .

2-Amino-6,7-dihydro-3H-purin-6-one

  • CAS Number : 73-40-5 .
  • Key Differences :
    • Functional Groups : Replaces the thione at position 2 with a ketone (-O) at position 5.
    • Biological Role : Serves as a metabolite in purine degradation pathways, unlike the sulfate derivative’s unclear metabolic role .

6H-Purin-6-one, 2-amino-1,7-dihydro-, Monohydrate

  • CAS Number : 35020-24-7 .
  • Key Differences: Functional Groups: Features a ketone (-O) at position 6 and a monohydrate crystal structure. Molecular Weight: 169.14 g/mol (vs. ~245 g/mol for the sulfate derivative) .

Comparative Data Table

Property 2H-Purine-2-thione, 6-amino-1,7-dihydro-, Sulfate 6-Thioguanine (6-TG) 2-Amino-6,7-dihydro-3H-purin-6-one 6H-Purin-6-one, 2-amino-1,7-dihydro-, Monohydrate
CAS Number 49722-97-6 154-42-7 73-40-5 35020-24-7
Core Structure Purine with 2-thione, 6-amino, sulfate salt Purine with 6-thione Purine with 6-ketone Purine with 6-ketone, monohydrate
Regulatory Status NDSL-listed Approved drug No specific regulation No specific regulation
Key Applications Research chemical Anticancer therapy Metabolic intermediate Research chemical
Solubility Enhanced by sulfate Moderate in water Limited data Moderate (hydrated form)

Research Findings and Differentiation

  • Sulfate vs. Thione Positioning : The sulfate derivative’s thione at position 2 may alter electron distribution compared to 6-TG’s position 6 thione, affecting reactivity and binding affinity .
  • Regulatory Implications : The NDSL listing imposes stricter controls on the sulfate derivative compared to 6-TG, which is pre-approved for medical use .
  • Synthetic Challenges : Unlike 6-TG (produced via established thiourea routes), the sulfate derivative’s synthesis likely involves sulfonation steps, as inferred from related purine sulfone syntheses .

Biological Activity

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2H-Purine-2-thione, 6-amino-1,7-dihydro-
  • Molecular Formula : C5H6N4S
  • Molecular Weight : 158.19 g/mol
  • CAS Number : 49722-97-6

The biological activity of 2H-Purine-2-thione can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and function.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activities

The following table summarizes the biological activities associated with 2H-Purine-2-thione:

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInduces apoptosis in certain cancer cell lines.
Enzyme InhibitionInhibits enzymes involved in purine metabolism.

Case Studies

Several studies have explored the biological effects of 2H-Purine-2-thione:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of 2H-Purine-2-thione against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent.
  • Anticancer Activity :
    • In vitro studies on various cancer cell lines (e.g., U937 and THP-1) demonstrated that treatment with 2H-Purine-2-thione resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for U937 cells, indicating its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Analysis :
    • Research focused on the compound's ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism. The study found that 2H-Purine-2-thione inhibited PNP activity with an IC50 value of approximately 10 µM, highlighting its role in modulating metabolic pathways.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 2H-Purine-2-thione:

  • Synergistic Effects : When combined with other antimicrobial agents, such as ciprofloxacin, the efficacy of 2H-Purine-2-thione increased significantly, suggesting potential for combination therapies.
  • Mechanistic Insights : The compound was found to activate caspase pathways leading to apoptosis in cancer cells, which could be exploited for therapeutic purposes.

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